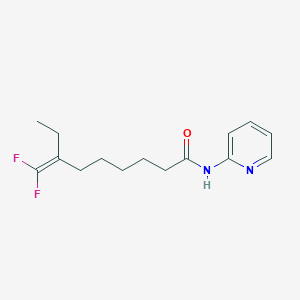![molecular formula C15H24Si B12537905 Trimethyl[3-methyl-1-(4-methylphenyl)but-3-en-1-yl]silane CAS No. 656824-66-7](/img/structure/B12537905.png)
Trimethyl[3-methyl-1-(4-methylphenyl)but-3-en-1-yl]silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trimethyl[3-methyl-1-(4-methylphenyl)but-3-en-1-yl]silane is an organosilicon compound characterized by the presence of a silicon atom bonded to three methyl groups and a complex organic moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl[3-methyl-1-(4-methylphenyl)but-3-en-1-yl]silane typically involves the reaction of an appropriate organometallic reagent with a silicon-containing precursor. One common method is the hydrosilylation reaction, where an alkene reacts with a hydrosilane in the presence of a catalyst, such as platinum or rhodium complexes. The reaction conditions often include moderate temperatures and inert atmospheres to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve large-scale hydrosilylation processes, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of high-purity reagents and catalysts is crucial to achieve high yields and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Trimethyl[3-methyl-1-(4-methylphenyl)but-3-en-1-yl]silane can undergo various chemical reactions, including:
Oxidation: The silicon-carbon bond can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert the compound into simpler silanes or hydrocarbons.
Substitution: The methyl groups on silicon can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like halides or alkoxides can be used under mild conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield silanols, while reduction can produce simpler silanes.
Scientific Research Applications
Trimethyl[3-methyl-1-(4-methylphenyl)but-3-en-1-yl]silane has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organosilicon compounds.
Biology: The compound can be utilized in the development of silicon-based biomaterials.
Medicine: Research is ongoing into its potential use in drug delivery systems due to its biocompatibility.
Industry: It is employed in the production of silicone-based materials and coatings.
Mechanism of Action
The mechanism by which Trimethyl[3-methyl-1-(4-methylphenyl)but-3-en-1-yl]silane exerts its effects involves interactions with various molecular targets. The silicon atom can form stable bonds with carbon, oxygen, and nitrogen, allowing the compound to participate in diverse chemical reactions. The pathways involved often include the formation of transient intermediates, such as silyl radicals or cations, which facilitate the desired transformations.
Comparison with Similar Compounds
Similar Compounds
Trimethylsilylpropene: Similar in structure but lacks the aromatic ring.
Trimethylphenylsilane: Contains a phenyl group but lacks the extended alkene chain.
Trimethylvinylsilane: Features a vinyl group instead of the more complex organic moiety.
Uniqueness
Trimethyl[3-methyl-1-(4-methylphenyl)but-3-en-1-yl]silane is unique due to its combination of an aromatic ring and an extended alkene chain, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specialized applications in organic synthesis and materials science.
Properties
CAS No. |
656824-66-7 |
|---|---|
Molecular Formula |
C15H24Si |
Molecular Weight |
232.44 g/mol |
IUPAC Name |
trimethyl-[3-methyl-1-(4-methylphenyl)but-3-enyl]silane |
InChI |
InChI=1S/C15H24Si/c1-12(2)11-15(16(4,5)6)14-9-7-13(3)8-10-14/h7-10,15H,1,11H2,2-6H3 |
InChI Key |
SKAVFVWZQWFLEE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(CC(=C)C)[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


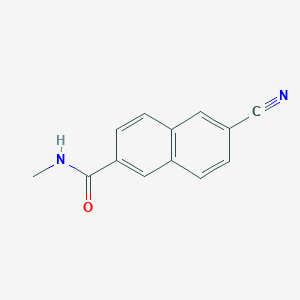
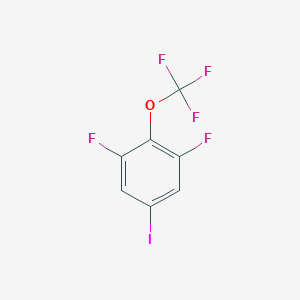
![[(4R)-2-tert-Butyl-5-oxo-1,3-dioxolan-4-yl]acetic acid](/img/structure/B12537834.png)
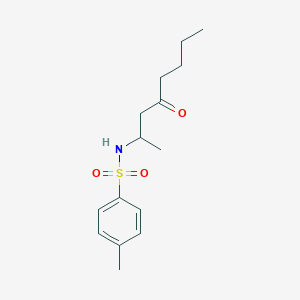
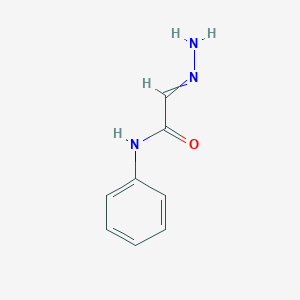
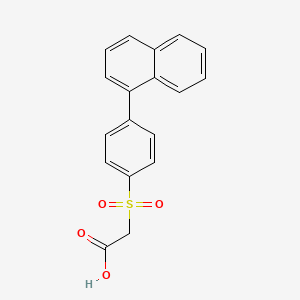
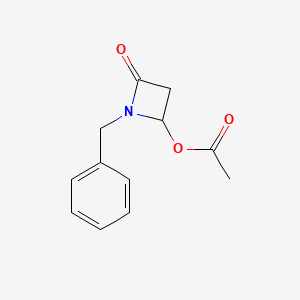
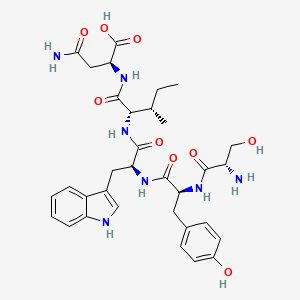
![Silane, [[(1E)-1,3-diphenyl-1-pentenyl]oxy]trimethyl-](/img/structure/B12537867.png)
![Benzonitrile, 4-[(1R)-1-(acetyloxy)ethyl]-](/img/structure/B12537883.png)

![4-[4-(4-Chlorophenoxy)piperidin-1-yl]phenol](/img/structure/B12537892.png)
![3-[(2S,3S)-2-Amino-3-methylpentanoyl]-1lambda~6~,3-thiazolidine-1,1-dione](/img/structure/B12537895.png)
